molecular formula [C53H100N16O13]2 · 5H2SO4 B1164202 Polymixin E Sulfate

Polymixin E Sulfate

Cat. No. B1164202
M. Wt: 2801.3
InChI Key: RIVWZNNHCTXSOL-JCRURNCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Colistin, also known as polymyxin E, is an antibiotic effective against Gram-negative bacteria, including P. aeruginosa, A. baumannii, and K. pneumoniae. It consists of a mixture of the cyclic polypeptides colistin A and B. Its bactericidal effect is rapid and has been attributed partly to its positively-charged D-amino acid content and hydrophobic fatty acid component, which interact with bacterial lipopolysaccharide and competitively displace Ca

Scientific Research Applications

Liposome Formulation to Reduce Toxicity

Polymyxin E sulfate, known for its high tissue toxicity, has been formulated into liposomes to reduce its toxicity in vivo. This was achieved using reverse phase evaporation and freezing-thawing methods, which improved stability and encapsulation efficiency. The liposome formulation showed delayed drug release in vitro and significantly reduced toxicity in vivo compared to polymyxin E sulfate solution, indicating a promising drug delivery system for further development (Wang et al., 2009).

Pharmacokinetics and Pharmacodynamics

Studies have explored the pharmacokinetics and pharmacodynamics of polymyxin E sulfate, focusing on its use as a treatment for infections by multidrug-resistant organisms. Recent research includes a population pharmacokinetic study, highlighting its importance for optimal use (Chen & Li, 2022). Other studies have looked into the comparison of pharmacological properties of polymyxins, including polymyxin B and polymyxin E (colistin), revealing differences in their structures and antibacterial activity in vitro (Tran et al., 2016).

Novel Derivatives of Polymyxins

There have been attempts to develop novel derivatives of polymyxins that exhibit less toxicity and greater potency than existing drugs. This includes designing polymyxin analogues by chemical synthesis, aiming to decrease nephrotoxicity and increase antibacterial activity (Vaara, 2013), and a new strategy for the total solid-phase synthesis of polymyxins and their analogues (Xu et al., 2015).

Antimicrobial Susceptibility Testing

Research has also focused on the challenges and issues in antimicrobial susceptibility testing for polymyxins, including polymyxin B and polymyxin E. This encompasses understanding mechanisms of resistance and implementing accurate and reliable methods for routine performance of susceptibility testing (Ezadi et al., 2018).

Protection Against Toxic Effects

Studies have explored potential protective measures against the toxic effects of polymyxin E. For instance, the use of silybin to counteract nephrotoxicity has been investigated, with findings suggesting it could decrease elevated urine and serum renal biochemical markers induced by polymyxin E in rat kidneys (Hassan et al., 2017).

Colistin Use in Veterinary Medicine

The use of colistin (polymyxin E) in veterinary medicine, particularly in swine, has been reviewed, focusing on its chemistry, mechanism of antibacterial action, and the emergence of microbial resistance. The review also discusses the importance of sustainable measures in animal farms to prevent the exacerbation of colistin resistance (Rhouma et al., 2016).

properties

Molecular Formula

[C53H100N16O13]2 · 5H2SO4

Molecular Weight

2801.3

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;sulfuric acid

InChI

InChI=1S/C52H98N16O13.H2O4S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1

InChI Key

RIVWZNNHCTXSOL-JCRURNCPSA-N

SMILES

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

synonyms

Polymyxin E

Origin of Product

United States

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